molecular formula C23H18ClN3O B3608272 6-CHLORO-2-(2-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

6-CHLORO-2-(2-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608272
M. Wt: 387.9 g/mol
InChI Key: PXKAYBFEBHPUSB-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylphenyl)-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a chloro substituent at the 6th position, a 2-methylphenyl group, and a pyridin-4-ylmethyl group attached to the carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-methylphenyl)-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Attachment of the 2-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a Lewis acid catalyst.

    Formation of the Carboxamide Functionality: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as pyridin-4-ylmethylamine, under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

6-Chloro-2-(2-methylphenyl)-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methylphenyl)-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-chloroquinoline and 4-methylquinoline share structural similarities.

    Carboxamide Derivatives: N-(pyridin-4-ylmethyl)benzamide and N-(2-methylphenyl)quinoline-4-carboxamide are related compounds.

Uniqueness

6-Chloro-2-(2-methylphenyl)-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is unique due to the combination of its chloro, 2-methylphenyl, and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

6-chloro-2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-15-4-2-3-5-18(15)22-13-20(19-12-17(24)6-7-21(19)27-22)23(28)26-14-16-8-10-25-11-9-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKAYBFEBHPUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-2-(2-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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6-CHLORO-2-(2-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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6-CHLORO-2-(2-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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